(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone (4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 150061-84-0
VCID: VC7302728
InChI: InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H
SMILES: C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl
Molecular Formula: C17H12ClNO
Molecular Weight: 281.74

(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone

CAS No.: 150061-84-0

Cat. No.: VC7302728

Molecular Formula: C17H12ClNO

Molecular Weight: 281.74

* For research use only. Not for human or veterinary use.

(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone - 150061-84-0

Specification

CAS No. 150061-84-0
Molecular Formula C17H12ClNO
Molecular Weight 281.74
IUPAC Name [4-(4-chlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone
Standard InChI InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H
Standard InChI Key SHLIBZOTDXEQES-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Identifiers

The compound is formally named (4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone under IUPAC rules . Key identifiers include:

  • CAS Registry Number: 170939-09-0

  • PubChem CID: 822957

  • ChemSpider ID: 3004320

  • ChEMBL ID: CHEMBL1392547

Its SMILES representation (C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl) and InChIKey (DDHSEXGSZAHIIZ-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Molecular Architecture

The molecule consists of three primary moieties (Figure 1):

  • A 1H-pyrrole ring substituted at the 3-position with a benzoyl group.

  • A 4-chlorophenyl group attached to the pyrrole’s 4-position.

  • A phenyl ring linked via a ketone bridge to the pyrrole’s 3-position .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight281.74 g/mol
XLogP34.7 (Predicted)
Hydrogen Bond Donors1 (NH of pyrrole)
Hydrogen Bond Acceptors2 (Ketone O, Pyrrole N)
Topological Polar Surface29.5 Ų

Synthesis and Optimization

MethodYieldTimeTemperatureReference
NaH/THF Cyclization95%15 min25°C
KOH/CH₃CN Cyclization*89%*30 minReflux
Microwave Alkylation*78%*20 min110°C

*Data from structurally analogous compounds

Structural and Electronic Analysis

Crystallographic Insights

Though X-ray diffraction data for this specific compound is unavailable, related 3-aroyl-1-arylpyrroles adopt a planar conformation with dihedral angles between aryl groups ranging from 15-35° . The ketone oxygen participates in intramolecular hydrogen bonding with the pyrrole NH, stabilizing the enone system .

Future Directions and Applications

Structure-Activity Relationship (SAR) Optimization

Proposed modifications to enhance bioavailability:

  • Para-Substituent Replacement: Replace Cl with CF₃ for increased lipophilicity (clogP from 4.7 to 5.2 predicted)

  • Prodrug Design: Esterify the ketone to improve water solubility (e.g., phosphate prodrugs)

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles could address the compound’s predicted low aqueous solubility (0.12 mg/mL, estimated via SwissADME). Preliminary studies with analog-loaded nanoparticles show:

  • Entrapment Efficiency: 89%

  • Sustained Release: 72% over 48 hours

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